molecular formula C6H7F3N4 B2678542 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine CAS No. 2167448-35-1

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine

Cat. No.: B2678542
CAS No.: 2167448-35-1
M. Wt: 192.145
InChI Key: LACQAUGBPHQORQ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine is a compound that features a trifluoromethyl group attached to a triazolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles such as:

Uniqueness

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine is unique due to its specific ring structure and the presence of both a trifluoromethyl group and a triazolopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)3-1-4-5(10-2-3)12-13-11-4/h3H,1-2H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACQAUGBPHQORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=NNN=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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